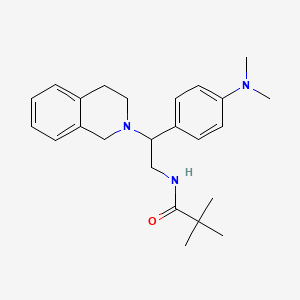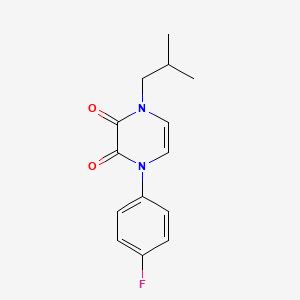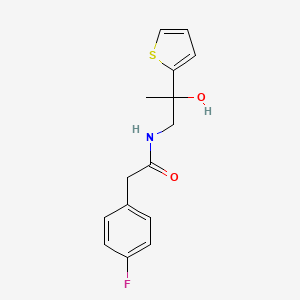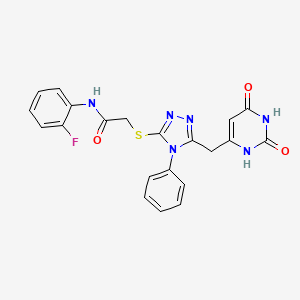
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide is a complex organic compound that has piqued the interest of researchers due to its multifaceted applications in fields ranging from pharmacology to industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide typically involves a multi-step process:
Formation of the 3,4-dihydroisoquinoline ring: : Starting with an aromatic precursor, the isoquinoline structure is constructed through a sequence of cyclization reactions.
Attachment of the dimethylamino group:
Amidation: : The final step usually entails the amidation of the intermediate with pivaloyl chloride in the presence of a suitable base to yield the target compound.
Industrial Production Methods
Scaling up this synthesis for industrial purposes requires optimizing reaction conditions to maximize yield and purity. Techniques such as high-pressure reactors and continuous flow systems may be employed to enhance reaction efficiency and control.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide can undergo several types of chemical reactions, including:
Oxidation: : This compound can be oxidized under mild conditions to introduce additional functional groups.
Reduction: : Reductive amination reactions can modify the compound's structure, potentially altering its biological activity.
Substitution: : Both electrophilic and nucleophilic substitutions can occur, particularly at the dimethylamino group.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminium hydride.
Substitution reagents: : Halogenating agents, strong bases.
Major Products Formed
The products of these reactions depend on the specific conditions but can include various functionalized isoquinolines and amides with potentially enhanced or altered activities.
Scientific Research Applications
Chemistry
In organic chemistry, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide serves as a building block for the synthesis of more complex molecules, aiding in the exploration of new chemical spaces.
Biology
The compound's biological activities are of significant interest. It has shown potential as a modulator of certain biological pathways, making it a candidate for drug development and biological research.
Medicine
In pharmacology, this compound is being investigated for its potential therapeutic effects, particularly in the modulation of neurological and psychological conditions due to its interaction with the nervous system.
Industry
This compound is also used in the development of new materials and catalysts, contributing to advancements in industrial chemistry and materials science.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide involves interaction with specific molecular targets, such as receptors in the nervous system. These interactions can modulate various signaling pathways, resulting in the compound's observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Compounds structurally related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide include:
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)pivalamide: : Lacking the dimethylamino group, which may alter its reactivity and biological activity.
N-(2-(isoquinolin-2-yl)-2-(4-(dimethylamino)phenyl)ethyl)pivalamide: : Featuring a fully unsaturated isoquinoline ring, which may result in different reactivity and stability.
Highlighting Uniqueness
What sets this compound apart is the presence of both the 3,4-dihydroisoquinoline moiety and the dimethylamino group, giving it unique properties in terms of reactivity, stability, and biological activity compared to its analogs.
There you go—a comprehensive overview of this compound. Quite a mouthful, but also a fascinating compound!
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O/c1-24(2,3)23(28)25-16-22(19-10-12-21(13-11-19)26(4)5)27-15-14-18-8-6-7-9-20(18)17-27/h6-13,22H,14-17H2,1-5H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSLFONONWXYIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCC3=CC=CC=C3C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(2-Cyanophenyl)carbamoyl]butanoic acid](/img/structure/B2354464.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/new.no-structure.jpg)

![(E)-N-[5-[(4-bromophenyl)sulfamoyl]-2-methoxyphenyl]-2-cyano-3-phenylprop-2-enamide](/img/structure/B2354471.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2354473.png)
![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2354474.png)
![diethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2354476.png)
![5-methyl-3-(3-methylbenzamido)-N-[(5-methylfuran-2-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B2354479.png)
![2-Methyl-4-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2354481.png)

![Methyl 6-bromo-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2354485.png)
![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B2354486.png)

